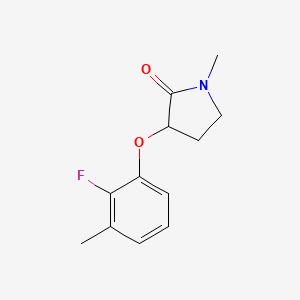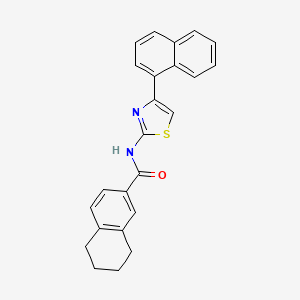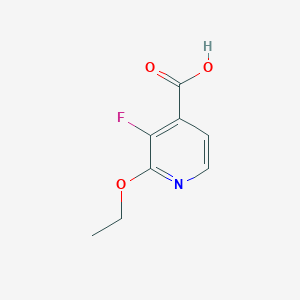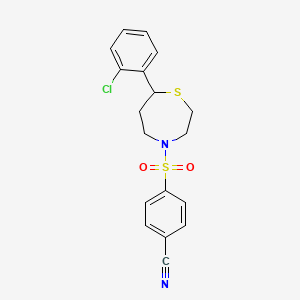
4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” are typically complex organic molecules. They often contain a central aromatic ring (benzonitrile in this case), with various functional groups attached . These functional groups can include sulfonyl groups, chlorophenyl groups, and thiazepan rings .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, each introducing a new functional group. For example, a common method for the synthesis of piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex, depending on the specific functional groups present. For example, the reactions of activated aryl halides closely resemble the SN2-displacement reactions of aliphatic halides .Applications De Recherche Scientifique
Antiviral and Antitumor Potential
The compound 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is part of a broader class of sulfonamide-based compounds, which have been investigated for their potential in various scientific research areas, particularly in antiviral and antitumor activities. While the exact compound does not appear directly in the studies, related sulfonamide derivatives provide insight into the possible applications and effectiveness of this compound in scientific research.
A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing certain anti-tobacco mosaic virus activities, hinting at the antiviral capabilities of similar structures (Chen et al., 2010). Additionally, Rostom (2006) synthesized a series of compounds substituted with benzenesulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores, displaying promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).
Photochemical and Synthetic Applications
The research on photochemistry of phenyl-substituted 1,2,4-thiadiazoles by Pavlik et al. (2003) provides insights into the chemical behavior of related compounds under light exposure, which could be relevant for the study of this compound in photochemical applications (Pavlik et al., 2003).
Moreover, the work by Komatsu et al. (1983) on the formation of 1,2,4-thiadiazoles through the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid suggests a pathway for synthesizing structurally related compounds, potentially applicable for creating derivatives of this compound (Komatsu et al., 1983).
Antimicrobial Activity
The synthesis of derivatives like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and their evaluation against pathogens of Lycopersicon esculentum by Vinaya et al. (2009) demonstrates the potential antimicrobial activity of sulfonamide-based compounds, suggesting an area of application for this compound (Vinaya et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-17-4-2-1-3-16(17)18-9-10-21(11-12-24-18)25(22,23)15-7-5-14(13-20)6-8-15/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPYJQIKEBJASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2830635.png)

![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)
![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)
![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)
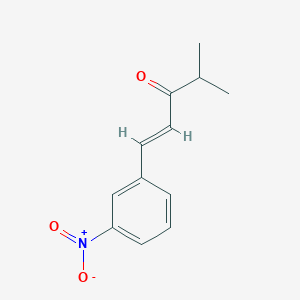
![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2830641.png)
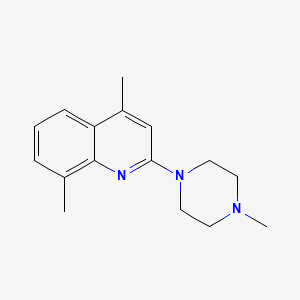
![3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2830645.png)
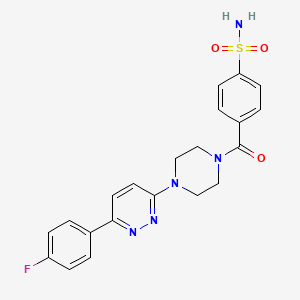
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2830651.png)
